molecular formula C18H23N3O3 B2495852 N-(adamantan-1-yl)-2-cyclopropaneamido-1,3-oxazole-4-carboxamide CAS No. 1351612-58-2

N-(adamantan-1-yl)-2-cyclopropaneamido-1,3-oxazole-4-carboxamide

Cat. No.: B2495852
CAS No.: 1351612-58-2
M. Wt: 329.4
InChI Key: DZUDLBLFBIQOCW-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-2-cyclopropaneamido-1,3-oxazole-4-carboxamide is a complex organic compound that features a unique combination of adamantane, cyclopropane, and oxazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantane structure provides rigidity and stability, while the oxazole ring contributes to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-2-cyclopropaneamido-1,3-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts . The resulting adamantane derivative is then subjected to further reactions to introduce the cyclopropane and oxazole moieties.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. Techniques such as microwave irradiation can be employed to enhance reaction rates and improve overall efficiency . Additionally, the use of catalysts and specific reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-2-cyclopropaneamido-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the oxazole ring.

Scientific Research Applications

N-(adamantan-1-yl)-2-cyclopropaneamido-1,3-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-2-cyclopropaneamido-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the oxazole ring can interact with various enzymes and receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(adamantan-1-yl)-2-cyclopropaneamido-1,3-oxazole-4-carboxamide is unique due to the presence of the cyclopropane and oxazole rings, which confer distinct chemical and biological properties. The combination of these moieties with the adamantane structure results in a compound with enhanced stability and reactivity, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-(1-adamantyl)-2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-15(13-1-2-13)20-17-19-14(9-24-17)16(23)21-18-6-10-3-11(7-18)5-12(4-10)8-18/h9-13H,1-8H2,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUDLBLFBIQOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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